7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide
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Overview
Description
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloro-2-phenylacetyl chloride . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization, condensation, and substitution reactions. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in halogenated quinoline derivatives .
Scientific Research Applications
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and are known for their pharmaceutical activities.
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: This compound has a similar structure and is studied for its anti-inflammatory properties.
Diazepam: Although structurally different, it shares some pharmacological properties with quinoline derivatives.
Uniqueness
7-Chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific substitution pattern on the quinoline scaffold, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H13ClN2O3S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
7-chloro-4-methyl-2-oxo-N-phenyl-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-10-7-16(20)18-14-9-13(17)15(8-12(10)14)23(21,22)19-11-5-3-2-4-6-11/h2-9,19H,1H3,(H,18,20) |
InChI Key |
LDGADAMYRVMGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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